1,4-Dichloro-4-methylpentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

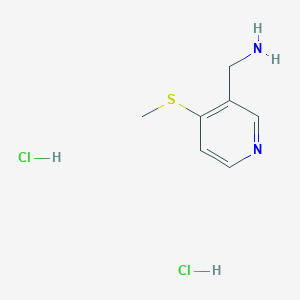

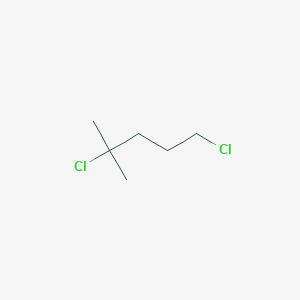

1,4-Dichloro-4-methylpentane is an organic compound with the molecular formula C6H12Cl2 . It has an average mass of 155.066 Da and a monoisotopic mass of 154.031601 Da . The compound is also known by its IUPAC name, Pentane, 1,4-dichloro-4-methyl .

Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-4-methylpentane consists of a pentane (five-carbon) backbone with two chlorine atoms and one methyl group attached . The chlorine atoms are located at the 1st and 4th carbon atoms, and the methyl group is also attached to the 4th carbon atom .Wissenschaftliche Forschungsanwendungen

Selective Extraction and Separation

A study by Gawali and Shinde (1974) on 4-methylpentan-2-ol, a compound structurally related to 1,4-Dichloro-4-methylpentane, showcases its use in the quantitative extraction of iron(III) from hydrochloric acid, demonstrating the potential of such compounds in analytical and separation techniques. This method allows for the stripping of iron(III) with water, indicating the utility of chlorinated hydrocarbons and their derivatives in selective extraction processes (Gawali & Shinde, 1974).

Conformational Studies

Hoffmann et al. (1999) explored the conformer equilibria in 2,4-disubstituted pentanes, including derivatives similar to 1,4-Dichloro-4-methylpentane, to understand how substituent effects influence conformer equilibrium. This research provides valuable insights into the molecular behavior of such compounds, which is crucial for designing molecules with desired physical and chemical properties (Hoffmann et al., 1999).

Electron Capture Processes

Bertin and Hamill (1964) studied electron capture processes in organic halides, including compounds structurally related to 1,4-Dichloro-4-methylpentane. Their work contributes to understanding the electron capture cross sections of chloromethane derivatives, which is fundamental for the development of radiation chemistry and photophysics (Bertin & Hamill, 1964).

Hindered Rotations in Solids and Liquids

Research by Rush (1967) on the low-frequency modes of methylchloroform and other compounds provides insights into the hindered rotations of molecules in solid and liquid phases. This study is relevant for understanding the dynamic behavior of chlorinated hydrocarbons and their analogs in different states of matter, which has implications for material science and molecular dynamics (Rush, 1967).

Catalytic and Thermal Properties

The work by Cutrufello et al. (2002) on the acid-base properties of oxide systems using 4-methylpentan-2-ol as a probe molecule showcases the application of related compounds in catalysis and material science. Their findings help in understanding the catalytic behavior and thermal stability of materials, which is crucial for the development of new catalysts and materials with superior technological properties (Cutrufello et al., 2002).

Eigenschaften

IUPAC Name |

1,4-dichloro-4-methylpentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-6(2,8)4-3-5-7/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQDOJKBGXQCRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dichloro-4-methylpentane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)

![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)

![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B2923378.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)